molecular formula C11H12O2 B14288089 3-Benzyl-1-hydroxybut-3-en-2-one CAS No. 137967-23-8

3-Benzyl-1-hydroxybut-3-en-2-one

Cat. No.: B14288089
CAS No.: 137967-23-8
M. Wt: 176.21 g/mol
InChI Key: IUVHZSIEQPISCP-UHFFFAOYSA-N
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Description

3-Benzyl-1-hydroxybut-3-en-2-one is a β-hydroxy enone derivative characterized by a conjugated enone system (C=O and C=C bonds) and a benzyl substituent at the 3-position. This compound belongs to the class of α,β-unsaturated ketones, which are notable for their reactivity in Michael additions, cycloadditions, and as intermediates in organic synthesis.

Properties

CAS No.

137967-23-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-benzyl-1-hydroxybut-3-en-2-one

InChI

InChI=1S/C11H12O2/c1-9(11(13)8-12)7-10-5-3-2-4-6-10/h2-6,12H,1,7-8H2

InChI Key

IUVHZSIEQPISCP-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=CC=CC=C1)C(=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-hydroxybut-3-en-2-one typically involves the reaction of benzyl bromide with 3-hydroxybut-3-en-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide ion by the hydroxybutenone moiety .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-hydroxybut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-1-hydroxybut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-hydroxybut-3-en-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

  • Reactivity: Unlike the benzopyranone derivative , which undergoes photochemical reactions due to its extended conjugation, the simpler enone system of this compound favors Michael additions.
  • Biological Activity : While benzotriazole derivatives exhibit antimicrobial properties , analogous bioactivity for this compound remains unstudied in the provided literature.

Physicochemical Properties

Property This compound (E)-1-(Benzotriazolyl)-3-methoxybut-2-en-1-one 3-[(1E,3R)-Hydroxybutenyl]benzopyranone
Molecular Weight (g/mol) ~206.24 (calculated) ~275.25 ~244.27 (CAS: 653597-76-3)
Melting Point (°C) Not reported 120–122 Not disclosed
Solubility Moderate in polar solvents Low in water, high in DMSO Hydrophobic (benzopyranone core)
Hydrogen Bonding Capacity High (-OH and C=O) Moderate (C=O and N-oxide) High (-OH and lactone)

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